N-[(furan-2-yl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide
Description
This compound features a benzamide core substituted with two distinct moieties:
The benzotriazinone moiety is notable for its presence in bioactive molecules, often associated with kinase or protease inhibition. The furan ring may enhance solubility and influence pharmacokinetics due to its polarizable oxygen atom .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-19(21-12-16-4-3-11-27-16)15-9-7-14(8-10-15)13-24-20(26)17-5-1-2-6-18(17)22-23-24/h1-11H,12-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEZJPUOYZJBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a compound of increasing interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O5 |
| Molecular Weight | 382.38 g/mol |
| LogP | 2.810 |
| Water Solubility (LogSw) | -3.30 |
| Polar Surface Area | 88.158 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. In vitro studies using human lung cancer cell lines (A549, HCC827, and NCI-H358) indicated significant cytotoxic effects with IC50 values ranging from 6.26 to 20.46 μM depending on the assay format (2D vs. 3D cultures) .
- Antimicrobial Properties : Compounds with similar structural motifs have demonstrated antibacterial activity against a range of pathogens, suggesting that this compound could possess similar effects .
Case Study 1: Antitumor Activity
A study published in PMC evaluated the antitumor effects of newly synthesized derivatives related to furan and benzotriazin structures. The results indicated that compounds similar to this compound displayed potent inhibition of cell proliferation in both 2D and 3D cultures . The effectiveness was notably higher in the 2D assays.
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties of furan derivatives revealed that certain compounds exhibited significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored for potential applications in treating infections caused by resistant bacteria .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Features of Selected Benzamide Derivatives
Key Observations :
- The target compound’s benzotriazinone group distinguishes it from analogues with oxadiazole (LMM11) or quinazolinone () systems.
Pharmacological Activity
Discussion :
- LMM11’s antifungal efficacy highlights the role of furan-containing benzamides in targeting redox enzymes, a property that may extend to the target compound .
Physicochemical Properties
Table 4: Predicted Properties Based on Structural Analogues
Analysis :
- The furan group may improve aqueous solubility compared to purely aromatic substituents.
- The benzotriazinone’s conjugated system likely enhances UV absorption, aiding analytical characterization (cf. spectrofluorometric methods in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
